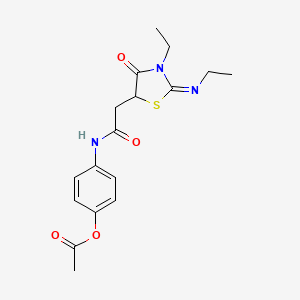
N-cyclobutyloxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyloxolane-3-carboxamide: is a compound known for its role as a CXCR4 antagonist. The CXCR4 receptor is a protein expressed on the surface of various cells and plays a crucial role in a range of normal and pathological processes
Méthodes De Préparation
The synthesis of N-cyclobutyloxolane-3-carboxamide typically involves the amidation of carboxylic acid substrates . This process can be carried out using both catalytic and non-catalytic methods . One common approach involves the activation of carboxylic acids to form more reactive intermediates such as anhydrides, acyl imidazoles, or acyl halides . These intermediates can then react with amines to form the desired carboxamide . Industrial production methods often utilize efficient and scalable processes to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
N-cyclobutyloxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-cyclobutyloxolane-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the CXCR4 receptor and its role in various cellular processes. In medicine, this compound has potential therapeutic applications due to its ability to block the CXCR4 receptor, which is involved in several diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of N-cyclobutyloxolane-3-carboxamide involves its interaction with the CXCR4 receptor. By binding to this receptor, the compound inhibits its activity, thereby modulating various cellular pathways. This inhibition can affect processes such as cell migration, proliferation, and survival. The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
N-cyclobutyloxolane-3-carboxamide can be compared with other similar compounds, such as indole 2 and 3-carboxamides . These compounds also contain the carboxamide moiety and exhibit unique inhibitory properties against various enzymes and proteins . this compound is unique due to its specific interaction with the CXCR4 receptor. Other similar compounds include various carboxamide derivatives used in medicinal chemistry for their bioactive properties .
Propriétés
IUPAC Name |
N-cyclobutyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(7-4-5-12-6-7)10-8-2-1-3-8/h7-8H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXGBHEQWKALY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)
![5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2385825.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2385830.png)

![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)

![N-(4-fluorobenzyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2385835.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2385837.png)
![N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide](/img/structure/B2385839.png)


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)
